molecular formula C48H40CuN3O3P2 B8117850 (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT

Cat. No.: B8117850
M. Wt: 832.3 g/mol
InChI Key: LPMKFCYKZPMCLZ-UHFFFAOYSA-P
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Description

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT is a complex compound that combines copper in its +1 oxidation state with 1,10-phenanthroline-1,10-diide, triphenylphosphanium, and nitrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT typically involves the reaction of copper(I) salts with 1,10-phenanthroline-1,10-diide and triphenylphosphanium in the presence of nitrate ions. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling copper compounds and organic ligands.

Chemical Reactions Analysis

Types of Reactions

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline-1,10-diide or triphenylphosphanium ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or other reducing agents can facilitate reduction reactions.

    Solvents: Acetonitrile, ethanol, or other polar solvents are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may regenerate the copper(I) state.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.

Biology

In biological research, (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT has been studied for its potential antimicrobial properties.

Medicine

In medicine, this compound is being explored for its potential anticancer properties. Studies have shown that it can induce oxidative stress in cancer cells, leading to cell death .

Industry

In industrial applications, this compound can be used in the development of new materials with unique electronic and photophysical properties. It is also being investigated for its potential use in sensors and electronic devices .

Mechanism of Action

The mechanism of action of (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT involves its interaction with biological molecules such as DNA and proteins. The copper center can participate in redox reactions, generating reactive oxygen species that induce oxidative stress. This leads to damage to cellular components, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT is unique due to its combination of ligands and the specific coordination environment around the copper center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

copper(1+);1,10-phenanthroline-1,10-diide;triphenylphosphanium;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C12H8N2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2-1(3)4/h2*1-15H;1-8H;;/q;;-2;+1;-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMKFCYKZPMCLZ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[N+](=O)([O-])[O-].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40CuN3O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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